molecular formula C15H13BrFNOS B3551835 N-(4-bromo-2-methylphenyl)-2-[(4-fluorophenyl)thio]acetamide

N-(4-bromo-2-methylphenyl)-2-[(4-fluorophenyl)thio]acetamide

Cat. No. B3551835
M. Wt: 354.2 g/mol
InChI Key: QYMUFLKSAYXTSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-methylphenyl)-2-[(4-fluorophenyl)thio]acetamide, commonly known as BFA, is a chemical compound that has been extensively studied for its potential biological and pharmacological applications. BFA is a member of the thioamide family, which are known for their diverse biological activities. In

Mechanism of Action

BFA is believed to exert its biological effects by inhibiting the activity of certain enzymes, such as histone deacetylases and protein tyrosine phosphatases. These enzymes play important roles in various cellular processes, including gene expression and signal transduction. By inhibiting their activity, BFA can alter these processes and potentially lead to therapeutic benefits.
Biochemical and Physiological Effects:
BFA has been shown to have a variety of biochemical and physiological effects. In cancer cells, it has been found to induce cell cycle arrest and apoptosis, which can lead to the death of cancer cells. In animal models, BFA has been shown to reduce inflammation and improve glucose tolerance, suggesting potential therapeutic applications in metabolic disorders.

Advantages and Limitations for Lab Experiments

BFA has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity, making it suitable for use in various assays. However, BFA can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on BFA. One area of interest is its use in cancer therapy, as it has shown promising results in preclinical studies. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications in other diseases, such as metabolic and inflammatory disorders. Finally, the development of new synthetic methods for BFA could lead to more efficient and cost-effective production, making it more accessible for research and potential clinical use.
Conclusion:
In conclusion, BFA is a promising chemical compound that has been extensively studied for its potential biological and pharmacological applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand its potential therapeutic applications and develop more efficient synthetic methods.

Scientific Research Applications

BFA has been extensively studied for its potential biological and pharmacological applications. It has shown promising results in cancer research, as it has been found to inhibit the growth of various cancer cell lines. BFA has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.

properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrFNOS/c1-10-8-11(16)2-7-14(10)18-15(19)9-20-13-5-3-12(17)4-6-13/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYMUFLKSAYXTSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CSC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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